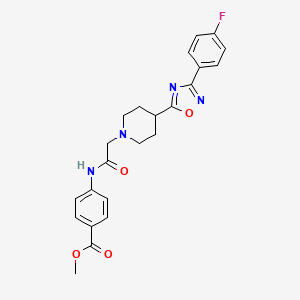

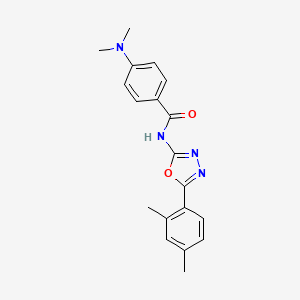

![molecular formula C25H34N2O5S B2997865 Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate CAS No. 1415562-45-6](/img/structure/B2997865.png)

Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate is a chemical compound with the IUPAC name tert-butyl 2-benzyl-2,5-diazaspiro [3.4]octane-5-carboxylate . It has a molecular weight of 302.42 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26N2O2/c1-17(2,3)22-16(21)20-11-7-10-18(20)13-19(14-18)12-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . For storage, it is recommended to keep it in a refrigerator .Scientific Research Applications

Cycloaddition Reactions

The compound has been utilized in [3+2] 1,3-cycloaddition reactions involving methylenelactams and nitrones. This process leads to the formation of distinct conformations in related diazaspirooctane derivatives, contributing to the exploration of stereochemistry in organic synthesis (Chiaroni et al., 2000).

Synthesis of Amino Acids

Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate has been involved in the synthesis of cyclopropyl-containing amino acids. This demonstrates its utility in creating novel amino acids, highlighting its significance in peptide and protein research (Limbach et al., 2009).

Alkylation Studies

It has been utilized in the synthesis and alkylation studies of diazaspirooctane derivatives. This research contributes to the understanding of reaction mechanisms and the development of new synthetic methods (Brabander & Wright, 1965).

Synthesis of CCR2 Antagonists

The compound plays a key role in synthesizing intermediates for CCR2 antagonists, crucial in studying inflammatory diseases and their therapeutic targeting (Campbell et al., 2009).

Crystallographic Analysis

It has been a subject in crystallographic studies to understand molecular structures and conformations, contributing to the broader field of structural chemistry (Graus et al., 2010).

Lactonization Reactions

Its involvement in intramolecular lactonization reactions, as seen in the synthesis of cyclic amino acid esters, indicates its versatility in organic chemistry (Moriguchi et al., 2014).

Asymmetric Synthesis

This compound is used in asymmetric synthesis processes, particularly in the creation of functionally diverse cyclopentane derivatives (Garrido et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Properties

IUPAC Name |

tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-11-7-10-18(20)13-19(14-18)12-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPGCFFXEMOLAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC12CN(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501124979 |

Source

|

| Record name | 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(phenylmethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501124979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415562-45-6 |

Source

|

| Record name | 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(phenylmethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(phenylmethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501124979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2997788.png)

![2-(([2,3'-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate](/img/structure/B2997792.png)

![1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2997793.png)

![methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2997794.png)

![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)

![5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2997803.png)